m-Phenylenediamine hydrochloride
Description
Significance of m-Phenylenediamine (B132917) Hydrochloride as a Chemical Intermediate and Research Subject
m-Phenylenediamine and its hydrochloride salt are significant compounds in the field of chemical synthesis and materials science. The free base, m-phenylenediamine, is a colorless solid that can change color when exposed to air. wikipedia.orgnih.gov It serves as a crucial building block, or monomer, for the production of a variety of advanced polymers. wikipedia.orgtnjchem.com Its hydrochloride salt, often the dihydrochloride (B599025), is frequently utilized in research and synthesis, particularly in aqueous-based reactions like oxidative polymerization. capes.gov.br
The primary significance of m-phenylenediamine lies in its role as a key intermediate for high-performance polymers. It is a critical reactant in the synthesis of meta-aramid fibers, such as Nomex, which are known for their thermal stability and chemical resistance. nih.govtnjchem.comresearchgate.net The reaction involves combining m-phenylenediamine with isophthaloyl chloride to produce poly-m-phenylene isophthalamide (B1672271) resin. nih.govresearchgate.net Beyond aramids, it is used to create epoxy resins, polyurea elastomers, wire enamel coatings, and polyimides. wikipedia.orgtnjchem.comtaylorandfrancis.com In polyimide synthesis, m-phenylenediamine reacts with dianhydrides in a two-stage process to form a soluble poly(amic acid) intermediate, which is then cured into the final insoluble and infusible polymer. taylorandfrancis.com
Furthermore, m-phenylenediamine is an important intermediate in the dye industry. wikipedia.orgtnjchem.com It is used as a component in dyes for textiles and leather and as a coupling agent in hair dye formulations to produce specific colors like blue and golden-blond shades. wikipedia.orgnih.gov Research has demonstrated its use in creating various azo dyes. researchgate.net The compound's versatility also extends to its use as an accelerator for adhesive resins and in the synthesis of other chemicals like resorcinol (B1680541). wikipedia.orgtnjchem.comamino-chem.com Recent studies have explored novel applications, such as synthesizing fluorescent carbon dots from m-phenylenediamine for use as a nucleic acid dye in gel electrophoresis, offering a potential alternative to traditional dyes. nih.gov
Historical Context of Academic Inquiry into m-Phenylenediamine and its Hydrochloride Salt
Academic and industrial inquiry into m-phenylenediamine and its derivatives has a history rooted in the development of polymer chemistry. A landmark achievement was the synthesis of the meta-aramid fiber Nomex by DuPont in 1960, which was created through the reaction of m-phenylenediamine and isophthaloyl chloride. researchgate.net This discovery spurred further research into aromatic polyamides, valued for their exceptional mechanical and thermal properties. yonsei.ac.kr
Early academic work focused on understanding the polymerization reactions involving phenylenediamines. In the 1970s, paper chromatography was used to separate m-phenylenediamine from other aminobenzene derivatives for analytical purposes. nih.gov Later research delved into the kinetics and mechanisms of polymerization. For instance, studies compared the reactivity of m-phenylenediamine with its para- and ortho-isomers in polyimide formation, noting that m-phenylenediamine tended to react more completely at both ends than its para-analog under certain conditions. taylorandfrancis.com The Yamazaki-Higashi reaction, developed for direct polycondensation, became a method for synthesizing polyamides from aromatic diamines and dicarboxylic acids, further enabling the creation of novel polymers. yonsei.ac.krnih.gov
The hydrochloride salt of m-phenylenediamine has been a subject of study in its own right, particularly in toxicological and mutagenicity research to understand the biological activity of aromatic amines. nih.govillinois.edu Studies from the 1990s investigated the plant-activation of m-phenylenediamine into a mutagen, exploring the biochemical and molecular mechanisms behind this transformation. illinois.edu These foundational studies have paved the way for contemporary research into the compound's applications and properties.
Scope and Research Trajectories in m-Phenylenediamine Hydrochloride Chemistry
Current research on m-phenylenediamine and its hydrochloride salt is diverse, spanning advanced materials science, nanotechnology, and analytical chemistry. A significant trajectory involves the development of novel polyamides and composites with enhanced properties. Researchers are synthesizing new cycloaliphatic-aromatic polyamides using m-phenylenediamine to improve solubility and processability while maintaining high thermal stability. yonsei.ac.kr Another area of focus is the creation of nanocomposites, such as poly(m-phenylenediamine)/palygorskite, which has been investigated for its ability to adsorb heavy metals like chromium(VI) from water. rsc.org
In the realm of membrane technology, m-phenylenediamine is a critical monomer, along with trimesoyl chloride, for fabricating the thin-film composite polyamide layers used in reverse osmosis (RO) and nanofiltration membranes for water desalination and purification. taylorandfrancis.comresearchgate.net Ongoing research aims to refine the synthesis of these membranes to improve their efficiency and durability. researchgate.net
Electrochemical research represents another active frontier. The oxidative polymerization of m-phenylenediamine is studied to create conductive polymers. tandfonline.comtandfonline.com The electrochemical properties of these polymers are being harnessed for various applications. For example, while much work has focused on its isomer p-phenylenediamine (B122844) for sensor development, the distinct properties of m-phenylenediamine continue to be explored. rsc.org Furthermore, innovative applications are emerging, such as the synthesis of multi-colored fluorescent carbon dots from m-phenylenediamine. nih.gov These carbon dots show promise as nucleic acid dyes, with studies indicating their interaction with DNA occurs mainly through groove binding, demonstrating sensitivity comparable to traditional dyes. nih.gov This highlights a shift towards creating high-value, functional materials from this fundamental chemical intermediate.
Data Tables
Table 1: Physicochemical Properties of m-Phenylenediamine and its Dihydrochloride Salt
| Property | m-Phenylenediamine | m-Phenylenediamine Dihydrochloride |
| CAS Number | 108-45-2 wikipedia.org | 541-69-5 nih.gov |
| Molecular Formula | C₆H₈N₂ wikipedia.org | C₆H₈N₂·2HCl or C₆H₁₀Cl₂N₂ scbt.comthermofisher.com |
| Molar Mass | 108.14 g/mol | 181.06 g/mol scbt.com |
| Appearance | White/colorless solid, turns red in air wikipedia.orgnih.gov | Light beige to light grey crystalline powder thermofisher.com |
| Melting Point | 64-66 °C wikipedia.org | Not applicable |
| Boiling Point | 282-284 °C wikipedia.org | Not applicable |
| Solubility in Water | 42.9 g/100 mL (20 °C) wikipedia.org | Data not readily available, but generally soluble |
Table 2: Selected Research Applications of m-Phenylenediamine (m-PDA)
| Research Area | Application | Reactants/System | Key Findings |
| High-Performance Polymers | Synthesis of Meta-Aramid Fibers (e.g., Nomex) | m-PDA + Isophthaloyl chloride nih.govresearchgate.net | Produces thermally stable, chemically inert fibers. researchgate.net |
| High-Performance Polymers | Synthesis of Polyimides | m-PDA + Dianhydrides (e.g., PMDA) taylorandfrancis.com | Forms a processable poly(amic acid) intermediate before curing. taylorandfrancis.com |
| Membrane Science | Reverse Osmosis (RO) Membranes | m-PDA + Trimesoyl chloride (TMC) researchgate.net | Forms a fully aromatic, cross-linked polyamide rejection layer. researchgate.net |
| Dye Chemistry | Synthesis of Azo Dyes | Diazotized 4-aminoacetophenone + m-PDA, followed by reaction with benzaldehydes researchgate.net | Resulting dyes showed moderate to excellent fastness on various fibers. researchgate.net |
| Nanomaterials | Adsorbent for Water Treatment | In situ oxidative polymerization of m-PDA on palygorskite (PG) clay rsc.org | The resulting nanocomposite showed reactive adsorbability for Cr(VI). rsc.org |
| Biotechnology | Nucleic Acid Dyes | Synthesis of carbon dots from m-PDA nih.gov | The carbon dots serve as a fluorescent dye for DNA/RNA visualization in electrophoresis. nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
benzene-1,3-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.ClH/c7-5-2-1-3-6(8)4-5;/h1-4H,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGZHURRCWERMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159832 | |
| Record name | m-Phenylenediamine hydrochloride | |
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Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13652-74-9, 83968-20-1, 541-69-5 | |
| Record name | 1,3-Benzenediamine, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
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| Record name | 1,3-Benzenediamine, coupled with diazotized m-phenylenediamine, hydrochlorides | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | m-Phenylenediamine hydrochloride | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | m-Phenylenediamine hydrochloride | |
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| Record name | m-Phenylenediamine hydrochloride | |
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| Record name | m-phenylenediamine hydrochloride | |
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Reaction Mechanisms and Kinetic Studies Involving M Phenylenediamine Hydrochloride
Mechanistic Investigations of Oxidative Polymerization of m-Phenylenediamine (B132917)
The oxidative polymerization of m-phenylenediamine is a complex process that leads to the formation of poly(m-phenylenediamine) (PmPDA), a polymer with interesting electronic and adsorptive properties. rsc.org The synthesis can be achieved through chemical oxidation, often in an acidic medium to prevent side reactions. mdpi.com The structure of the resulting polymer can be complex due to the variety of possible carbon-nitrogen linkages. researchgate.net
Elucidation of Electron Transfer Pathways in Poly(m-Phenylenediamine) Formation
The formation of poly(m-phenylenediamine) begins with the oxidation of the m-phenylenediamine monomer. This initial step involves the removal of electrons from the monomer to form reactive intermediates. While the specific electron transfer pathways for m-phenylenediamine are not as extensively detailed as for aniline (B41778), the general mechanism for aromatic amine polymerization provides a strong framework. The process is believed to proceed through a step-wise mechanism. mdpi.com In related systems like the polymerization of p-phenylenediamine (B122844), the reaction involves the formation of a polymer structure similar to the fully oxidized state of polyaniline. mdpi.com The amino groups in the aromatic ring are crucial as they activate the monomer for oxidative polymerization. nih.gov
Radical Cation Recombination in Polymerization Processes
A key aspect of the polymerization mechanism is the recombination of radical cations. Following the initial oxidation, monomer units exist as radical cations. The growth of the polymer chain is understood to be a consequence of the recombination of these radical cations. ineosopen.org
In the analogous polymerization of aniline, the process involves several key steps:
Initiation: The reaction starts with the formation of primary radicals. mdpi.com
Propagation: These primary radicals react with monomer molecules to create chain-initiating radicals, which then add successive monomer units, causing the polymer chain to grow. mdpi.com
Termination: The growth of the polymer chain ceases through two primary pathways: recombination, where two macroradicals combine, or disproportionation. mdpi.com
Studies on aniline polymerization have shown that the recombination of radical cations can occur through different pathways, such as C/N (carbon-to-nitrogen) or N/N (nitrogen-to-nitrogen) coupling. ineosopen.orgresearchgate.net The initial stages may favor C/N recombination, while the later stages of chain growth are dominated by N/N recombination followed by rearrangement. ineosopen.org This regioselectivity is crucial in determining the final structure and properties of the polymer.
Kinetic Modeling of m-Phenylenediamine Reactions
Kinetic modeling is essential for understanding and controlling chemical reactions. For m-phenylenediamine, kinetic studies have provided valuable insights into its reactivity, particularly in acylation reactions.
Acylation Reaction Kinetics of m-Phenylenediamine
The selective monoacylation of symmetrical diamines like m-phenylenediamine is challenging because both amine groups have similar reactivity. A kinetic study of the acylation reaction between m-phenylenediamine and benzoic anhydride (B1165640) was conducted using a continuous flow microfluidic system to better understand this process. researchgate.net This method allows for precise control over reaction conditions, which is critical for improving the yield of the desired mono-acylated product. researchgate.net The study successfully established a kinetic model to describe the reaction. researchgate.net
Determination of Reaction Orders, Activation Energies, and Pre-exponential Factors
Through kinetic studies in a microflow system, key parameters for the acylation of m-phenylenediamine with benzoic anhydride were determined. researchgate.net The main reaction (mono-acylation) was found to have an activation energy of 39.21 kJ/mol, while the side reaction (di-acylation) had a higher activation energy of 59.72 kJ/mol. researchgate.net This difference in activation energies indicates that controlling the reaction temperature is crucial for achieving high selectivity for the mono-acylated product. researchgate.net The established kinetic model, which includes reaction orders, rate constants, pre-exponential factors, and activation energies, accurately predicts the product concentrations under various conditions. researchgate.net
Table 1: Activation Energies for the Acylation of m-Phenylenediamine
| Reaction | Activation Energy (Ea) |
|---|---|
| Main Reaction (Mono-acylation) | 39.21 kJ/mol |
| Side Reaction (Di-acylation) | 59.72 kJ/mol |
Data sourced from a kinetic study of the acylation reaction of m-phenylenediamine and benzoic anhydride. researchgate.net
Hydrolysis Mechanisms of Phenylenediamine Derivatives
The environmental persistence and transformation of phenylenediamine derivatives are significantly influenced by hydrolysis. Studies on p-phenylenediamine (PPD) antioxidants, which are structurally related to m-phenylenediamine, provide insight into these mechanisms. nih.govacs.org
The hydrolysis of PPDs involves the breaking of the C–N bond. nih.govacs.org This reaction is propelled by the transfer of a proton from a water molecule to the nitrogen atom of the amine group, followed by a nucleophilic attack on the carbon atom of the C-N bond by a water hydroxyl group. nih.govacs.org The rate of hydrolysis is dependent on the specific compound, with half-lives for different PPDs ranging from a few hours to over a thousand hours. acs.org For instance, the hydrolysis half-life shortens as the proton affinity of the nitrogen atom increases. nih.govacs.org
In the case of other derivatives like phenylureas, hydrolysis in basic conditions is proposed to occur through an addition-elimination mechanism, similar to the hydrolysis of esters and amides. rsc.org This involves the formation of an unreactive conjugate base at high pH. rsc.org
Study of C-N Bond Hydrolysis and Pathway Selectivity
Detailed kinetic studies specifically on the C-N bond hydrolysis of m-Phenylenediamine hydrochloride are not extensively documented in the reviewed literature. However, the general mechanism for phenylenediamines can be inferred from studies on its isomers, such as p-phenylenediamine (PPD). The hydrolysis of aromatic amines is understood to be a reaction propelled by the transfer of a proton from water to a nitrogen atom, which is followed by a nucleophilic substitution at the carbon of the C-N bond by a water hydroxyl group. acs.orgnih.gov
For substituted p-phenylenediamine antioxidants, research shows that hydrolysis is a compound-dependent process with two key characteristics: the rates of hydrolysis vary significantly between different derivatives, and the pathway, or which specific C-N bond is cleaved, is selective. acs.org The hydrolysis preferentially targets the aromatic secondary amine nitrogen with the highest proton affinity and the carbon atom of the C-N bond that has the greatest reactivity towards nucleophilic attack. acs.orgnih.gov
A patented process describes the hydrolysis of m-phenylenediamine to resorcinol (B1680541) in an aqueous solution of ammonium (B1175870) bisulfate at high temperatures (200-300°C), indicating that the C-N bonds can be cleaved under forcing conditions. google.com
Factors Influencing Hydrolysis Rates and Product Formation
While specific data for this compound is limited, factors influencing the hydrolysis of related p-phenylenediamine (PPD) derivatives have been identified. The hydrolysis half-life is observed to decrease as the maximum proton affinity of the nitrogen atom increases. acs.orgnih.gov This suggests that substituents on the aromatic ring or on the nitrogen atoms that alter the electron density and proton affinity will directly impact the rate of hydrolysis.
For PPDs, the rate of hydrolysis is controlled by the proton transfer step. acs.org Factors that stabilize the transition state of this step, such as the electronic properties of substituents, will accelerate the reaction. The formation of specific products is determined by the relative reactivity of the different C-N bonds within the molecule. acs.org In the case of m-phenylenediamine hydrolysis to resorcinol, the reaction conditions, including high temperature and the presence of ammonium bisulfate, are the dominant factors driving the reaction and determining the final product. google.com
Charge Transfer Interactions and Complexation Reactions of m-Phenylenediamine
m-Phenylenediamine participates in charge-transfer interactions and forms coordination complexes with various chemical species.
A detailed study of the interaction between m-phenylenediamine and the electron acceptor chloranil (B122849) revealed the formation of outer and inner charge-transfer complexes as reaction intermediates. oup.com Kinetic analysis of this system allowed for the determination of the enthalpy change for the formation of the outer complex and the activation energies for the subsequent steps. oup.com
| Parameter | Value (kcal/mol) | Description |
| ΔH | -3.7 | Enthalpy change for outer complex formation. |
| ΔE₁ | 10 | Activation energy from outer to inner complex. |
| ΔE₂ | 22 | Activation energy from inner complex to succeeding intermediate. |
| Table 1: Thermodynamic and Kinetic Data for the m-Phenylenediamine-Chloranil System. oup.com |
m-Phenylenediamine also forms complexes with a variety of metal ions, acting as a ligand where the lone pairs of electrons on the nitrogen atoms donate to the metal center. It can form complexes with transition metals such as copper (Cu²⁺) and nickel (Ni²⁺), and main-group metals like aluminum (Al³⁺) and zinc (Zn²⁺). These complexes have potential applications in catalysis and materials science. While specific stability constants for m-phenylenediamine complexes were not found in the reviewed literature, studies on the related o-phenylenediamine (B120857) show that it forms 1:1 complexes with several divalent and trivalent metal ions, with stability varying based on the metal ion. scirp.org
Enzymatic Oxidation Mechanisms of m-Phenylenediamine
The enzymatic oxidation of phenylenediamines is highly dependent on the isomer . A study using the electron transport particulate fraction from the bacterium Azotobacter vinelandii, which contains a particle-bound cytochrome oxidase, found that it readily oxidized p-phenylenediamine and its derivatives. nih.gov However, the study explicitly states that the meta-derivatives, including m-phenylenediamine, were not oxidized by this enzymatic system. nih.gov
This finding indicates a high degree of substrate specificity for the cytochrome oxidase system of this organism. While other enzymes like peroxidases are known to oxidize various aromatic amines, the specific mechanism and susceptibility of m-phenylenediamine to oxidation by a broader range of enzymes, such as those found in human metabolism, require further investigation. The resistance of m-phenylenediamine to oxidation by the A. vinelandii enzyme system contrasts sharply with the reactivity of the para-isomer, highlighting the critical role of amino group positioning on the benzene (B151609) ring in determining its biochemical reactivity. nih.gov
Advanced Characterization and Theoretical Investigations of M Phenylenediamine Hydrochloride Systems
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure and properties of m-Phenylenediamine (B132917) Hydrochloride. Techniques such as NMR, UV-Vis, and IR spectroscopy, alongside X-ray diffraction, collectively offer a comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the molecular structure of m-phenylenediamine and its salts. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. chemicalbook.comnih.gov
In the ¹H NMR spectrum of m-phenylenediamine, the protons on the aromatic ring and the amine groups produce characteristic signals. The chemical shifts and splitting patterns of these signals are influenced by the electron-donating amino groups and their position on the benzene (B151609) ring. For the dihydrochloride (B599025) salt, protonation of the amino groups leads to significant downfield shifts of the aromatic and amine protons due to the increased deshielding effect. chemicalbook.comchemicalbook.com
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework. nih.gov The carbon atoms attached to the nitrogen atoms show distinct chemical shifts compared to the other aromatic carbons. The symmetry of the molecule is also reflected in the number of unique carbon signals.
| Nucleus | Compound | Solvent | Observed Chemical Shifts (ppm) |
| ¹H | m-Phenylenediamine | CDCl₃ | Signals corresponding to aromatic and amine protons. spectrabase.com |
| ¹³C | m-Phenylenediamine | DMSO-d₆ | Signals revealing the carbon framework of the molecule. chemwhat.com |
| ¹H | N,N-dimethyl-m-phenylenediamine dihydrochloride | Not Specified | Provides data on the structure of this derivative. chemicalbook.com |
| ¹H | p-Phenylenediamine (B122844) dihydrochloride | Not Specified | Serves as a comparative spectrum for isomeric analysis. chemicalbook.com |
Table 1: Representative NMR Data for Phenylenediamine Systems.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the m-phenylenediamine molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The UV-Vis spectrum of m-phenylenediamine typically displays absorption bands that can be attributed to π-π* transitions of the aromatic C=C bonds and n-π* transitions associated with the non-bonding electrons of the nitrogen atoms in the amino groups. researchgate.net
Studies have shown that m-phenylenediamine in ethanol (B145695) exhibits absorption maxima around 292 nm. chemwhat.com In acetonitrile (B52724), absorption maxima are observed at 215 nm and 295 nm. chemwhat.com The position and intensity of these bands are sensitive to the solvent environment. chemwhat.com For instance, the UV-Vis spectrum of poly(m-phenylenediamine) (PmPDA) shows a red shift when incorporated with sulfonated single-walled carbon nanotubes, which is attributed to the conductivity of the nanotubes. du.ac.ir
| Compound | Solvent | Absorption Maxima (λmax) |
| m-Phenylenediamine | Ethanol | 292 nm chemwhat.com |
| m-Phenylenediamine | Acetonitrile | 215 nm, 295 nm chemwhat.com |
| Poly(m-phenylenediamine) (PmPDA) | Not Specified | Exhibits characteristic absorption bands. du.ac.ir |
| PmPDA/SWCNT-SO₃H Nanocomposite | Not Specified | Shows a red shift of 6 nm compared to pristine PmPDA. du.ac.ir |
Table 2: UV-Vis Absorption Data for m-Phenylenediamine and its Derivatives.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in m-phenylenediamine hydrochloride and its derivatives. The IR spectrum reveals characteristic vibrational frequencies of specific bonds within the molecule. nist.gov
For m-phenylenediamine, the IR spectrum shows distinct bands corresponding to the N-H stretching vibrations of the primary amine groups, typically appearing as two bands in the region of 3435-3351 cm⁻¹. researchgate.net Other significant absorptions include C-H stretching vibrations of the aromatic ring (around 3100-3000 cm⁻¹), N-H bending vibrations (around 1618 cm⁻¹), and C-N stretching vibrations (around 1279 cm⁻¹). researchgate.net In poly(m-phenylenediamine), characteristic peaks for quinoid and benzenoid structures are observed around 1620 cm⁻¹ and 1500 cm⁻¹, respectively. researchgate.net The IR spectrum of the hydrochloride salt will show modifications to these bands, particularly for the amine groups, due to protonation. nist.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound/Derivative |
| N-H Stretching (asymmetric & symmetric) | 3111-3411 | Poly(m-phenylenediamine) du.ac.ir |
| C-H Stretching (aromatic) | 3100-3000 | m-Phenylenediamine researchgate.net |
| C=C Stretching (Quinoid) | ~1651 | Poly(m-phenylenediamine) du.ac.ir |
| C=C Stretching (Benzenoid) | ~1511 | Poly(m-phenylenediamine) du.ac.ir |
| N-H Bending | ~1618 | m-Phenylenediamine researchgate.net |
| C-N Stretching | ~1250-1335 | Aromatic amines copbela.org |
Table 3: Key IR Absorption Bands for m-Phenylenediamine and its Polymer.
X-ray Diffraction (XRD) for Crystallinity and Structural Analysis
X-ray diffraction (XRD) is used to investigate the crystalline structure of materials. The XRD pattern of a substance provides information on its crystallinity, crystal structure, and phase. While this compound is a crystalline powder, its polymers often exhibit different degrees of crystallinity. thermofisher.com
For instance, studies on poly(o-phenylenediamine) have shown that the polymer is amorphous in nature, characterized by broad features in its XRD pattern rather than sharp diffraction peaks. chalcogen.ro Similarly, the XRD patterns of poly(p-phenylenediamine) can vary with the pH of the synthesis solution, indicating changes in the polymer's structure. researchgate.net The XRD analysis of poly(m-phenylenediamine)/sulfonated single-walled carbon nanotubes (PmPDA/SWCNTs-SO₃H) nanocomposite also confirms its structure. du.ac.ir These studies highlight that while the monomer may be crystalline, its polymerization often leads to amorphous or semi-crystalline materials, a characteristic feature of many polymers.
Morphological and Microstructural Analysis of m-Phenylenediamine Derivatives
The morphology and microstructure of materials derived from m-phenylenediamine are critical to their physical properties and applications. Electron microscopy techniques like SEM and TEM are indispensable for visualizing these features at the micro and nanoscale.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visualization of the surface morphology and internal structure of m-phenylenediamine-based materials, particularly its polymers.
Research on poly(p-phenylenediamine) has demonstrated that its morphology can be controlled by adjusting the pH during synthesis, leading to structures varying from nanofibers to nanospheres and nest-like microspheres. researchgate.net Similarly, poly(m-phenylenediamine) nanobelts have been synthesized, and their morphology confirmed by electron microscopy. researchgate.net
SEM analysis of poly(o-phenylenediamine) has revealed unevenly dispersed particles in granular form. chalcogen.ro In the case of nanocomposites, such as those made from poly(m-phenylenediamine) and sulfonated carbon nanotubes, SEM is used to study the morphology and elemental composition. du.ac.ir TEM images of core-shell nanocomposites like PmPDA@ZnO show the detailed structure of the polymer coating on the zinc oxide nanoparticles. researchgate.net These microscopic techniques are crucial for understanding how synthesis conditions influence the final structure and for tailoring the material's properties for specific applications.
Dynamic Light Scattering (DLS) for Particle Size Distribution
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of submicron particles in a solution or suspension. horiba.com The principle of DLS is based on the Brownian motion of particles in a liquid. When a laser beam passes through the sample, the particles scatter the light, and the intensity of the scattered light fluctuates over time due to the particles' random movement. usp.org Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. usp.org By analyzing these intensity fluctuations, the diffusion coefficient of the particles can be determined, and subsequently, the hydrodynamic diameter is calculated using the Stokes-Einstein equation. usp.org
In the context of this compound systems, DLS can be employed to characterize the size of nanoparticles or aggregates formed in solution. For instance, in studies involving the formation of nanomaterials where this compound might be a precursor or a component, DLS provides crucial information on the size distribution, which is a critical parameter for many applications. horiba.comnih.gov The technique typically provides the mean particle size (often expressed as the Z-average) and a polydispersity index (PDI), which indicates the breadth of the size distribution. usp.orgresearchgate.net A low PDI value suggests a monodisperse or narrowly distributed sample, while a high PDI indicates a broad or multimodal distribution. usp.org For accurate DLS measurements, it is important to control the concentration of the sample to avoid multiple scattering effects. usp.org
Table 1: Key Parameters in Dynamic Light Scattering
| Parameter | Description |
| Hydrodynamic Diameter (dH) | The diameter of a hypothetical sphere that has the same diffusion coefficient as the particle being measured. |
| Z-Average Diameter | The intensity-weighted mean hydrodynamic size of the particle distribution. |
| Polydispersity Index (PDI) | A dimensionless measure of the broadness of the particle size distribution, ranging from 0 (monodisperse) to 1 (highly polydisperse). |
| Diffusion Coefficient (D) | A measure of the rate of random motion of particles due to thermal energy. |
Advanced Chromatographic and Electrochemical Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Reaction Product Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. sielc.comust.edu In the analysis of this compound and its reaction products, HPLC is particularly valuable due to its high resolution and sensitivity. osha.gov
A common approach for analyzing phenylenediamine isomers, including m-Phenylenediamine, involves using a mixed-mode stationary phase column. sielc.comsielc.com An isocratic method with a mobile phase consisting of water, acetonitrile (MeCN), and an acid like sulfuric acid can be employed for separation. sielc.comsielc.com Detection is typically achieved using a UV detector at a specific wavelength, for example, 200 nm or 210 nm. sielc.comsielc.com This methodology allows for the effective separation and quantification of m-Phenylenediamine from its isomers (o- and p-phenylenediamine) and other reaction byproducts. sielc.com The limit of detection (LOD) for m-Phenylenediamine using such methods can be in the range of parts per billion (ppb), highlighting the sensitivity of the technique. sielc.com
Table 2: Example HPLC Method Parameters for m-Phenylenediamine Analysis
| Parameter | Value | Reference |
| Column | Primesep 100, 4.6 x 150 mm, 5 µm | sielc.com |
| Mobile Phase | Acetonitrile - 40%, Sulfuric Acid - 0.1% in Water | sielc.com |
| Flow Rate | 1.0 ml/min | sielc.com |
| Detection | UV at 200 nm | sielc.com |
| Injection Volume | 1 µl | sielc.com |
| Limit of Detection (LOD) | 10 ppb | sielc.com |
Voltammetric and Other Electrochemical Analyses
Electrochemical methods, particularly voltammetry, offer a sensitive and cost-effective approach for the analysis of electroactive compounds like m-Phenylenediamine. rsc.org These techniques are based on measuring the current response of an analyte to a varying potential applied to an electrode. nih.gov The resulting voltammogram provides information about the redox properties of the analyte, which can be used for both qualitative and quantitative analysis. researchgate.net
For the determination of phenylenediamine isomers, various electrochemical methods have been explored. rsc.org These methods are advantageous due to their short analysis time, ease of use, and potential for miniaturization. rsc.org The electrochemical behavior of m-Phenylenediamine can be studied using techniques like cyclic voltammetry and differential pulse voltammetry. The oxidation of the amino groups on the benzene ring gives rise to a measurable current that is proportional to the concentration of m-Phenylenediamine in the sample. The choice of electrode material can significantly influence the sensitivity and selectivity of the analysis.
Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) for Metal Analysis in Precipitation Systems
Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is a highly sensitive technique for determining the elemental composition of various samples, including those from precipitation systems. itlinc.comresearchgate.net The method involves introducing a sample, typically in liquid form, into a high-temperature argon plasma (6,000-10,000 K). researchgate.net The intense heat excites the atoms of the elements within the sample, causing them to emit light at characteristic wavelengths. epa.gov By measuring the intensity of the emitted light at specific wavelengths, the concentration of each element can be determined. itlinc.com
In the context of this compound systems, ICP-AES would be employed to analyze for the presence and concentration of metal ions. This is particularly relevant in studies where this compound is used in processes involving metal catalysts or where metal impurities in a precipitation system need to be quantified. researchgate.net For instance, if this compound is used in the synthesis of a coordination polymer or in a reaction where trace metal contamination is a concern, ICP-AES provides a robust method for multi-elemental analysis with low detection limits and high accuracy. itlinc.commdpi.com Sample preparation typically involves acid digestion to ensure the complete dissolution of the sample matrix before introduction into the plasma. mdpi.com
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT is a popular and versatile method available to researchers in computational physics and computational chemistry.
In the study of this compound, DFT calculations can provide valuable insights into its molecular structure, including bond lengths, bond angles, and dihedral angles. These theoretical calculations can complement experimental data from techniques like X-ray crystallography and spectroscopy. Furthermore, DFT can be used to predict and understand the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. Other electronic properties that can be calculated include the ionization potential, electron affinity, and the distribution of electron density, which can shed light on the reactive sites of the molecule.
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties and Band Gaps
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic absorption spectra and optical properties of molecules. By applying this method to this compound, researchers can predict its UV-Vis spectrum and determine key parameters like the optical band gap. arxiv.org
The optical band gap is a crucial property that dictates the electronic and optical behavior of a material. edu.krd It represents the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller band gap generally indicates that the molecule can be excited by lower-energy light and suggests higher chemical reactivity and lower kinetic stability.
Theoretical calculations for similar aromatic amine derivatives have been performed using DFT and TD-DFT methods. For instance, in studies of Schiff bases derived from bis-phenylenediamine, the calculated band gaps were found to be influenced by the molecular structure, with values ranging to predict their non-linear optical (NLO) properties. nih.govrsc.org The determination of the optical band gap involves analyzing the absorption spectrum and using methods like the Tauc-plot. edu.krd The calculated band gap values for a novel organic molecule were reported as 4.1 eV in ethanol and 4.9 eV in acetone, indicating that the solvent environment can influence this property. edu.krd
For this compound, TD-DFT calculations would provide the theoretical absorption wavelengths and their corresponding oscillator strengths, which can be compared with experimental UV-Vis spectra. This comparison helps in validating the computational model and provides a deeper understanding of the electronic transitions occurring within the molecule. The calculated HOMO-LUMO gap will offer insights into its potential applications in optoelectronics and as a semiconductor material. researchgate.net
Molecular Dynamics Simulations for Biomolecular Stability and Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com This method is particularly valuable for understanding the stability of biomolecular systems and the interactions between small molecules, like this compound, and biological macromolecules such as proteins and DNA. mdpi.commdpi.com
MD simulations can provide detailed insights into how a molecule like this compound might bind to a biological target. mdpi.com By simulating the dynamic behavior of the complex, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the binding. nih.gov The simulations can also reveal conformational changes in both the small molecule and the biomolecule upon binding. nih.gov
The stability of a system during an MD simulation is often assessed by monitoring the root mean square deviation (RMSD) of the atomic positions over time. nih.gov A stable system will show RMSD values that plateau after an initial equilibration period. nih.gov Other parameters, such as the radius of gyration (Rg) and root mean square fluctuation (RMSF), can provide information about the compactness and flexibility of the system, respectively. mdpi.com
For example, in a study of amine-functionalized m-poly(phenyleneethynylene) oligomers, MD simulations showed that a helical conformation was the most stable in an aqueous environment, and that Lennard-Jones interactions were the primary forces stabilizing this structure. nih.gov Similarly, MD simulations of this compound interacting with a specific protein or DNA sequence could elucidate its binding mode, affinity, and the thermodynamic forces driving the interaction. This information is crucial for understanding its biological activity and for the rational design of new molecules with improved properties. mdpi.com
Quantum Chemistry Calculations for Thermodynamic Properties and Dissolution Processes
Quantum chemistry calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the thermodynamic properties of molecules like this compound. numberanalytics.com These calculations provide a molecular-level understanding of macroscopic properties such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding chemical reactions and dissolution processes. nih.govglobalspec.com
By solving the Schrödinger equation for a given molecule, quantum chemistry methods can calculate its electronic structure and vibrational frequencies. nih.gov From this information, thermodynamic properties can be derived using statistical mechanics. numberanalytics.com For instance, the Gibbs free energy of a molecule in the gas phase and in a solvent can be calculated to determine its solubility. chemrxiv.org
The dissolution process of this compound in a solvent can be investigated by calculating the Gibbs energy of solvation. This is often done using implicit solvent models, such as the SMD solvation model, which treats the solvent as a continuous medium. chemrxiv.org The interaction energy between the solute and solvent molecules can also be calculated to understand the nature of the dissolution process at a molecular level. researchgate.net
Thermodynamic parameters for the dissolution process, such as enthalpy and entropy of dissolution, can be determined experimentally and compared with calculated values to validate the computational model. researchgate.net These calculations can help in selecting appropriate solvents for crystallization and purification processes. For example, in a study on 1,5-pentylenediamine hydrochloride, solubility data and thermodynamic properties were used to guide the selection of a suitable solvent system. researchgate.net
Table 1: Examples of Calculated Thermodynamic Properties for Similar Systems
| Property | Method | System | Value | Reference |
| Gibbs Energy of Solvation | DFT (SMD model) | 6PPDQ | - | chemrxiv.org |
| Dissolution Enthalpy | Experimental | NIT in various solvents | > 0 (endothermic) | researchgate.net |
| Dissolution Entropy | Experimental | NIT in various solvents | > 0 (entropy-driven) | researchgate.net |
Note: This table provides examples of thermodynamic properties calculated for similar systems to illustrate the application of these methods. Specific values for this compound would require dedicated calculations.
Fukui Functional and Hirshfeld Surface Analysis for Reactive Sites
Fukui Functional Analysis
The Fukui function is a concept in density functional theory that helps in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This analysis is crucial for understanding the chemical reactivity of this compound and predicting how it will interact with other molecules.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal. nih.gov It provides a powerful tool for understanding the crystal packing and the nature of the forces holding the molecules together.
The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. The surface is colored according to different properties, such as dnorm, which highlights intermolecular contacts shorter or longer than the van der Waals radii. Bright red spots on the dnorm surface indicate close intermolecular contacts, which are often associated with hydrogen bonds. nih.gov
For this compound, this analysis would identify the key intermolecular interactions, such as N-H···Cl and C-H···Cl hydrogen bonds, and quantify their importance in the crystal structure. This information is valuable for understanding its physical properties and for crystal engineering.
Table 2: Typical Intermolecular Interactions Quantified by Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) |
| H···H | 44.1 |
| O···H/H···O | 34.3 |
| C···H/H···C | 14.8 |
| C···C | 6.5 |
| Data from a study on diaquabis(o-phenylenediamine-κ2 N,N′)nickel(II) naphthalene-1,5-disulfonate. nih.gov |
Natural Bond Orbital (NBO) Analysis for Conjugation and Hyper-conjugation
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. wisc.edu It translates the complex molecular wavefunctions into a more intuitive Lewis-like structure of localized bonds and lone pairs. materialsciencejournal.org This analysis is particularly useful for investigating conjugation and hyperconjugation effects within the this compound molecule.
Hyperconjugation involves the interaction of electrons in a filled bonding or lone pair orbital with an adjacent empty or partially filled anti-bonding orbital. rsc.org This interaction leads to electron delocalization, which stabilizes the molecule. NBO analysis quantifies the strength of these interactions through the second-order perturbation theory analysis of the Fock matrix. materialsciencejournal.org A large stabilization energy, E(2), indicates a strong interaction between the electron donor and acceptor orbitals. materialsciencejournal.org
In the context of this compound, NBO analysis can reveal:
The delocalization of the lone pair electrons on the nitrogen atoms into the aromatic ring's π* anti-bonding orbitals.
The hyperconjugative interactions between the C-H σ bonds and the π* orbitals of the phenyl ring.
The nature of the bonding between the phenylenediamine cation and the chloride anion.
Polymer and Materials Science Applications Derived from M Phenylenediamine Hydrochloride
Synthesis and Properties of Poly(m-Phenylenediamine) (PmPDA)
Poly(m-phenylenediamine), or PmPDA, is an aromatic amine polymer that has garnered attention for its intrinsic properties, including conductivity, thermal stability, and mechanical robustness. du.ac.ir The synthesis route and conditions play a critical role in determining the final characteristics of the polymer.
Chemical oxidative polymerization is a primary method for synthesizing PmPDA. This process involves the oxidation of the m-phenylenediamine (B132917) monomer, typically in an acidic medium, using a chemical oxidant. The 1,3-position of the amine groups on the benzene (B151609) ring is conducive to stable polymerization. rsc.org
The reaction is initiated by an oxidant which extracts electrons from the monomer, leading to the formation of radical cations that subsequently couple to form polymer chains. Common oxidants used for this purpose include ammonium (B1175870) persulfate and ferric chloride. ss-pub.orgresearchgate.net The polymerization of m-phenylenediamine can result in branched or cross-linked structures due to the presence of the pendant primary amino group in the growing polymer chains. researchgate.net The reaction's progression is often exothermic, similar to the polymerization of aniline (B41778). researchgate.net Studies have shown that the electrical conductivity of the resulting polyphenylenediamines can be in the range of 10⁻⁴–10⁻⁶ S·cm⁻¹. nih.gov In some cases, the resulting polymers are dark, poorly soluble materials. rloginconsulting.com
A new approach has also involved the chemical polymerization of m-phenylenediamine in the presence of glucose oxidase to produce an enzyme-retaining, electro-oxidizable polymer for biosensor applications. rsc.org This method demonstrates the versatility of oxidative polymerization to incorporate biological molecules and create functional hybrid materials. rsc.org
Dispersion polymerization is a heterogeneous technique used to produce polymer particles of controlled size, typically in the colloidal range (0.1–15 micrometers). wikipedia.org This method is effective when the monomer is soluble in the reaction medium, but the resulting polymer is not. wikipedia.org
For m-phenylenediamine, oxidative dispersion polymerization of its dihydrochloride (B599025) salt has been investigated to form stable colloidal dispersions. researchgate.netnih.gov The process is carried out in an aqueous medium in the presence of a steric stabilizer, such as poly(N-vinylpyrrolidone), which prevents the aggregation of the formed polymer particles. researchgate.netnih.gov During the polymerization, changes in the conductivity, temperature, and acidity of the reaction mixture are monitored to understand the reaction kinetics. researchgate.netnih.gov The oxidation of 1,3-phenylenediamine dihydrochloride resembles the thermal behavior of aniline oxidation. researchgate.net It has been observed that dispersion polymerization proceeds at a faster rate than precipitation polymerization. nih.gov The size of the resulting poly(m-phenylenediamine) particles in the dispersion can be assessed using dynamic light scattering. nih.gov
Table 1: Comparison of Polymerization Methods for m-Phenylenediamine
| Polymerization Method | Key Features | Resulting Product |
|---|---|---|
| Chemical Oxidative Polymerization | Uses chemical oxidants (e.g., ammonium persulfate) in an acidic medium. ss-pub.orgresearchgate.net Can lead to branched or cross-linked structures. researchgate.net | Often produces poorly soluble, dark powders. rloginconsulting.com |
| Dispersion Polymerization | Conducted with a stabilizer (e.g., poly(N-vinylpyrrolidone)) in a medium where the monomer is soluble but the polymer is not. wikipedia.orgnih.gov | Forms stable colloidal dispersions of polymer particles. nih.gov |
The fabrication of nanostructured conducting polymers is a key area of research due to the advantages offered by high surface areas and quantum effects. For poly(m-phenylenediamine), synthesis can be directed to form specific nanostructures. A nanocomposite of PmPDA and palygorskite (a clay mineral) was synthesized via in situ oxidative polymerization, demonstrating one method of controlling structure at the nanoscale. rsc.org
While specific research on PmPDA nanorods is limited, general methods for creating nanostructures like nanospheres and hollow structures are well-established for other conducting polymers and can be applied to PmPDA. nih.gov The "hard template" method is a common strategy. mdpi.comresearchgate.net This involves polymerizing the monomer onto a template of nanoparticles (e.g., polystyrene or silica), forming a core-shell structure. mdpi.comresearchgate.net The template core is then selectively removed by etching with a solvent or chemical agent, leaving behind a hollow nanostructure of the polymer. mdpi.comresearchgate.net For instance, hollow polypyrrole nanospheres have been successfully fabricated by etching polystyrene cores with solvents like N,N-dimethylformamide (DMF). mdpi.com Similarly, hollow PbS nanospheres have been created by removing a latex polymer template via calcination. nih.gov These template-based methods offer a versatile route to producing hollow nanostructures and could be adapted for PmPDA. nih.govnih.gov
Poly(phenylenediamine)s, including PmPDA, are known for their notable optical and electronic properties. rsc.org The doped forms of these polymers generally exhibit higher electrical conductivity compared to their undoped counterparts. rsc.org For instance, the electrical conductivity of doped poly(phenylenediamine)s can range from 8.5 × 10⁻¹² to 1.9 × 10⁻¹⁰ S cm⁻¹, whereas undoped forms show conductivity in the range of 6.0 × 10⁻¹² to 8.0 × 10⁻¹⁴ S cm⁻¹. rsc.org
When PmPDA is combined with other materials to form composites, its properties can be significantly enhanced. In a nanocomposite of PmPDA and sulfonated single-walled carbon nanotubes (SWCNT-SO3H), the material exhibited interesting nonlinear optical properties. du.ac.ir Z-scan measurements revealed a nonlinear refractive index on the order of 10⁻³ m²/W and a nonlinear absorption coefficient of approximately 10⁻⁵ m/W. du.ac.irdu.ac.ir The UV-visible spectrum of this nanocomposite showed a red shift of about 6 nm compared to the pure polymer, which is attributed to the conductivity of the incorporated nanotubes. du.ac.irdu.ac.ir This suggests an electronic interaction between the polymer and the nanotubes. researchgate.net
Table 2: Selected Properties of PmPDA and its Nanocomposite
| Material | Property | Value/Observation | Source |
|---|---|---|---|
| Doped Poly(phenylenediamine)s | Electrical Conductivity | 8.5 × 10⁻¹² to 1.9 × 10⁻¹⁰ S cm⁻¹ | rsc.org |
| Undoped Poly(phenylenediamine)s | Electrical Conductivity | 6.0 × 10⁻¹² to 8.0 × 10⁻¹⁴ S cm⁻¹ | rsc.org |
| PmPDA/SWCNT-SO3H | UV-Vis Absorption | Red shift of 6 nm compared to pristine PmPDA. | du.ac.irdu.ac.ir |
| PmPDA/SWCNT-SO3H | Nonlinear Refractive Index | ~10⁻³ m²/W | du.ac.irdu.ac.ir |
Nanocomposite Materials Utilizing m-Phenylenediamine Derivatives
The integration of m-phenylenediamine-based polymers with nanomaterials like carbon nanotubes creates advanced composites with synergistic properties, combining the processability of the polymer with the exceptional mechanical and electronic characteristics of the nanofiller.
Nanocomposites of poly(m-phenylenediamine) and sulfonated single-walled carbon nanotubes (SWCNT-SO3H) have been synthesized through in-situ polymerization. du.ac.irdu.ac.ir In this method, the m-phenylenediamine monomer is polymerized in the presence of dispersed SWCNT-SO3H. du.ac.ir The sulfonate groups (SO3H) on the nanotubes can interact with the polymer, facilitating a strong interfacial bond and uniform dispersion. du.ac.ir
The successful incorporation of SWCNT-SO3H into the PmPDA matrix has been confirmed by various characterization techniques. du.ac.ir Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) analyses show the presence of both components, indicating a successful composite formation. du.ac.irdu.ac.ir Thermogravimetric analysis (TGA) has demonstrated that these nanocomposites possess improved thermal stability compared to the pure PmPDA polymer. du.ac.irdu.ac.ir The enhanced properties, particularly the significant nonlinear optical response, make PmPDA/SWCNT-SO3H nanocomposites promising materials for applications in optical limiting and switching devices. du.ac.ir
Advanced Characterization of Nanocomposite Structures and Properties
The integration of poly(m-phenylenediamine) (PmPD) into nanocomposite structures imparts unique properties that are investigated through various advanced characterization techniques. These methods are crucial for understanding the morphology, chemical structure, and performance of the resulting materials.
Research into PmPD-based nanocomposites, such as those incorporating palygorskite (PG), employs a suite of analytical tools to elucidate their structure and function. A nanocomposite of poly(m-phenylenediamine)/palygorskite (PmPD–PG) was synthesized via in situ oxidative polymerization of the m-phenylenediamine (mPD) monomer on the palygorskite clay. rsc.org Characterization of such nanocomposites often involves:
Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the formation of the polymer and its interaction with the nanocomposite filler. In PmPD–PG, FT-IR would verify the presence of characteristic PmPD bonds and changes indicating interaction with the PG clay mineral. rsc.org Similarly, in nanocomposites made with multi-walled carbon nanotubes (MWCNTs), FT-IR provides evidence of the polymer coating on the nanotube surface. ias.ac.in
Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface morphology and the internal structure. For instance, in poly(p-phenylenediamine)/MWCNT composites, SEM and TEM have shown a tubular polymer layer, 10–20 nm thick, coated onto the nanotube surfaces. ias.ac.in For polymer-grafted MWCNTs, these techniques confirm the attachment of the polymer onto the nanotube surfaces. kashanu.ac.ir
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the nanocomposites. The incorporation of fillers like MWCNTs has been shown to improve the thermal stability of the resulting material. ias.ac.inkashanu.ac.ir
X-ray Diffraction (XRD): This technique is used to study the crystalline nature of the materials. In PpPD/c-MWCNT nanocomposites, XRD spectra indicated that the crystalline structure of the polymer was not significantly altered by the addition of the carbon nanotubes. ias.ac.in
These characterization methods are fundamental to establishing the structure-property relationships that govern the performance of these advanced materials in various applications, including adsorption and catalysis. rsc.orgias.ac.in
Functional Materials for Adsorption and Separation
m-Phenylenediamine is a key building block for creating functional polymers and materials designed for targeted adsorption and separation processes, including environmental applications and precious metal recovery.
Resorcinol-formaldehyde (RF) aerogels are highly porous materials, and their properties can be enhanced by modification with functional groups. One such modification involves incorporating m-phenylenediamine (mPDA) to improve adsorption capabilities, particularly for environmental contaminants like antibiotics. jwent.netjwent.net
In a notable study, an RF aerogel was modified by incorporating both graphene and m-phenylenediamine during the sol-gel synthesis process. jwent.netjwent.net The m-phenylenediamine acts to amine-functionalize the aerogel, which facilitates the adsorption of antibiotics through hydrogen bonding mechanisms between the adsorbent and the adsorbate. jwent.net The addition of graphene further enhances adsorption through mechanisms such as π-π stacking. jwent.net
Characterization of the modified aerogel (RF-G1/PmPDA1) confirmed the successful integration of the amine groups and a significant improvement in material properties. jwent.netjwent.net The key findings from the research are summarized below:
| Property | RF Aerogel (Unmodified) | RF-G1/PmPDA1 (Modified) |
| Specific Surface Area (BET) | 96 m²/g | 308 m²/g |
| Optimal pH for Adsorption | 4 | 4 |
| Tetracycline (B611298) Removal Rate | 65.2% | 93.3% |
Data sourced from Behzadi A., Yazdanbakhsh A. (2022). jwent.netjwent.net
The results demonstrate that modification with m-phenylenediamine and graphene drastically increases the specific surface area and the efficiency of the aerogel in removing tetracycline from wastewater. jwent.netjwent.net The interconnected 3D porous structure is maintained, while the introduced functional groups create a more effective adsorbent material. researchgate.net
The recovery of platinum-group metals (PGMs) from sources like spent automobile catalysts is of high economic and environmental importance. m-Phenylenediamine hydrochloride (referred to as m-phenylenediamine dihydrochloride or MPDA in research) has been successfully employed as a precipitant for the highly selective separation of platinum(IV) from acidic solutions containing other PGMs like palladium(II) and rhodium(III). mdpi.comresearchgate.net
The separation process relies on the formation of stable, insoluble ionic crystals between the protonated m-phenylenediamine and the platinum chloro-complex, [PtCl₆]²⁻. mdpi.comresearchgate.net The key to the high selectivity is the concentration of hydrochloric acid (HCl) in the solution.
High HCl Concentration (>7 M): In this range, Pt(IV) is selectively precipitated. Structural analysis revealed that the precipitate consists of ionic crystals of [PtCl₆]²⁻ and protonated m-phenylenediamine (MPDA-2H⁺) in a 1:1 molar ratio. mdpi.comresearchgate.net The high stability and insolubility of this crystal structure are responsible for the selective precipitation. mdpi.com
Lower HCl Concentration (3–7 M): In this range, co-precipitation of Rh(III) can occur, reducing the selectivity for platinum. mdpi.com
Using an actual catalyst leaching solution, this method achieved a high Pt(IV) yield and purity, demonstrating its practical applicability. mdpi.comresearchgate.net
| Parameter | Value |
| Precipitant | m-phenylenediamine dihydrochloride (MPDA) |
| Target Metal | Platinum(IV) |
| Optimal HCl Concentration | > 7 M |
| Pt(IV) Precipitation Yield | 94.6% |
| Pt Purity in Precipitate | 98.5% |
| Precipitation Time to Saturation | 1 hour |
Data sourced from Orefuji et al. (2022). mdpi.com
Interestingly, m-phenylenediamine (m-PDA) can also be used to selectively precipitate rhodium(III) over palladium(II) and platinum(IV) at high HCl concentrations (6.0–8.0 M), where over 90% of Rh(III) precipitates while Pd(II) and Pt(IV) remain in solution. researchgate.net This highlights the compound's versatility in PGM separation, where selectivity is controlled by the acid concentration.
Dye and Pigment Chemistry from m-Phenylenediamine Derivatives
m-Phenylenediamine is a foundational component in the synthesis of various dyes, particularly azo dyes, which are a major class of synthetic colorants used in the textile and leather industries. wikipedia.orgpmarketresearch.comtnjchem.com
Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. nih.gov The synthesis typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich species, such as m-phenylenediamine. nih.govscienceworldjournal.org
One synthetic route involves reacting 4-aminoacetophenone with sodium nitrite (B80452) to form a diazonium salt. This salt is then coupled with m-phenylenediamine to produce an azo dye. researchgate.netresearchgate.net This initial dye can be further reacted with various substituted benzaldehydes to create a series of chalcone (B49325) derivatives, expanding the range of colors and properties. researchgate.netresearchgate.net
The synthesized dyes are characterized using several spectroscopic methods:
FT-IR Spectroscopy: Confirms the presence of key functional groups in the dye molecules. researchgate.netresearchgate.net
NMR Spectroscopy (¹H-NMR & ¹³C-NMR): Elucidates the chemical structure of the synthesized compounds. researchgate.net
UV-Visible Spectroscopy: Studies the electronic transitions within the dye molecules and determines their maximum absorption wavelength (λmax), which is responsible for their color. The solvatochromic behavior (color change with solvent polarity) of these dyes is also evaluated using UV-Vis spectroscopy. scienceworldjournal.orgresearchgate.net
These dyes have shown moderate to excellent fastness properties when applied to various fibers, including nylon, wool, silk, and polyester. researchgate.netresearchgate.net
Computational chemistry, particularly Density Functional Theory (DFT), provides deep insights into the electronic and structural properties of dye-modified oligomers, complementing experimental findings. acs.orgresearchgate.net While much of the recent detailed theoretical work has focused on the o-phenylenediamine (B120857) (OPD) isomer, the principles are relevant to understanding phenylenediamine-based dye systems. acs.orgnih.gov
In a study on dye-incorporated o-phenylenediamine oligomers, DFT calculations were used to predict theoretical properties and to understand the interactions between the dye and the oligomer. acs.orgnih.gov The B3LYP functional with a 6-311G(d) basis set is a common method for these calculations. acs.orgresearchgate.net
Key theoretical investigations include:
Geometry Optimization: To find the most stable three-dimensional structure of the oligomers. acs.org
HOMO-LUMO Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals is crucial for determining the electronic and optical properties of the material. nih.gov
Natural Bond Orbital (NBO) Analysis: To understand conjugation and hyperconjugation stabilization energies, which reveal how electronic interactions are initiated and propagated through the oligomer structure. acs.orgnih.gov
These theoretical studies can predict the chemical stability and electronic characteristics of novel dye-oligomer systems. nih.gov For example, such calculations were used to evaluate the interaction energies of a dye-modified oligomer with various drug molecules, predicting its potential application as a chemical sensor. acs.orgnih.gov This highlights the power of theoretical chemistry in designing and predicting the functionality of new materials derived from phenylenediamines.
Development of Electroactive Materials
The polymerization of this compound is a key process for creating electroactive polymers, which are materials that can change their shape or size when stimulated by an electric field. mdpi.comcam.ac.uk These polymers, particularly poly(m-phenylenediamine) (PmPDA), are synthesized through the oxidative polymerization of m-phenylenediamine monomers. researchgate.net Polyaniline and its derivatives, including polyphenylenediamines, have garnered significant research interest due to their favorable solubility, as well as their optical and electrical properties. rsc.org
The electrical conductivity of these polymers is a crucial characteristic. Studies have shown that the conductivity can be tuned depending on whether the polymer is in its doped or undoped form. rsc.org Doping, which involves introducing other chemical species to alter the polymer's properties, can significantly increase conductivity. For instance, the electrical conductivity of undoped poly(phenylenediamine)s is typically in the range of 6.0 × 10⁻¹² to 8.0 × 10⁻¹⁴ S cm⁻¹, whereas doped versions exhibit higher conductivity in the range of 8.5 × 10⁻¹² to 1.9 × 10⁻¹⁰ S cm⁻¹. rsc.org The ability to alter conductivity through doping is a result of acid-base reactions, a key property of polyaniline and its derivatives. researchgate.net
The synthesis conditions, such as the pH and the polymerization rate, play a critical role in determining the morphology and properties of the resulting poly(m-phenylenediamine) nanostructures. plos.orgnih.govfigshare.com These materials exhibit high thermostability and are integral in various applications, including the development of rechargeable cells and sensors. plos.orgnih.gov
Table 1: Electrical Conductivity of Poly(phenylenediamine)s
| Polymer Form | Electrical Conductivity (S cm⁻¹) |
|---|---|
| Undoped | 6.0 × 10⁻¹² to 8.0 × 10⁻¹⁴ rsc.org |
| Doped | 8.5 × 10⁻¹² to 1.9 × 10⁻¹⁰ rsc.org |
Applications in Sensor Design and Chemical Detection
The unique redox activity and electrical properties of polymers derived from m-phenylenediamine make them highly suitable for creating a variety of sensors. cyberleninka.ru Electropolymerized m-phenylenediamine can serve as an effective coating for immobilizing biomolecules like proteins, which is a fundamental step in the fabrication of biosensors. nih.gov For example, a bilayer polymer film composed of polyaniline and poly-m-phenylenediamine has been shown to enhance the immobilization capacity, stability, and reproducibility for enzymes and lectins on sensor surfaces. nih.gov
A significant area of application is in molecularly imprinted polymers (MIPs). MIPs are polymers synthesized with "molecular memory" for a specific target molecule. By electropolymerizing m-phenylenediamine in the presence of a template molecule, highly selective recognition sites can be created. mdpi.comnih.gov This technology has been successfully applied in the development of electrochemical sensors for detecting various targets, from infectious disease biomarkers to small molecules. mdpi.comresearchgate.netnih.gov
Fluorescent Sensing Platforms Based on Poly(m-Phenylenediamine) Nanostructures
Poly(m-phenylenediamine) (PMPD) nanostructures, such as nanospheres and nanorods, have been effectively utilized as platforms for fluorescent sensing. plos.orgnih.govfigshare.com These nanostructures are typically synthesized via the chemical oxidation polymerization of m-phenylenediamine monomers. plos.orgnih.gov The sensing mechanism often relies on the ability of PMPD to quench the fluorescence of various dyes. plos.orgnih.gov This quenching is attributed to a photoinduced electron transfer (PET) process from the nitrogen atoms in the PMPD to the excited fluorophore. plos.orgfigshare.comacs.org
These fluorescent sensing platforms have demonstrated high sensitivity and selectivity. For instance, PMPD nanostructure-based sensors have achieved a detection limit as low as 50 pM for multiplex nucleic acid detection and can discriminate down to a single-base mismatch. plos.orgnih.govfigshare.com The pH of the synthesis environment is a crucial factor that controls the morphology of the resulting nanostructures, with a fast polymerization rate favoring anisotropic growth. plos.orgnih.govfigshare.com
Table 2: Research Findings on PMPD-Based Fluorescent Sensors
| PMPD Nanostructure | Target Analyte | Detection Limit | Key Finding |
|---|---|---|---|
| Nanospheres and Nanorods | Multiplex Nucleic Acids | 50 pM plos.orgnih.govfigshare.com | PMPD effectively quenches dyes of different frequencies via photoinduced electron transfer. plos.orgnih.govfigshare.com |
| Hybrid Nanostructures (MoPD) | Flutamide | Not specified | Fluorescence quenching is caused by the nitro groups of flutamide, exhibiting a PET mechanism. acs.org |
Chemiluminescence-based Detection Systems for m-Phenylenediamine
Chemiluminescence (CL) provides another powerful method for the detection of m-phenylenediamine itself. A novel sensing system has been developed based on the enhancement of the luminol-potassium permanganate (B83412) (KMnO₄) chemiluminescence reaction by carbon quantum dots (CQDs). researchgate.netrsc.org In this system, the presence of m-phenylenediamine, which has strong reducibility, leads to the consumption of KMnO₄, thereby causing a decrease in the chemiluminescence intensity. rsc.org
This method offers a rapid, sensitive, and reliable way to detect m-phenylenediamine. researchgate.net The system has a reported detection limit as low as 1.02 × 10⁻³ g/L and a dynamic range from 2.0 × 10⁻³ to 3.0 × 10⁻¹ g/L. researchgate.net The CQDs, synthesized from citric acid and glycine, act as a catalyst, significantly increasing the sensitivity of the luminol-KMnO₄ CL system. rsc.org The maximum emission wavelength of the CL system is approximately 450 nm, which corresponds to the emission from the excited state of the luminol (B1675438) acid radical. rsc.org
Table 3: Characteristics of Chemiluminescence Detection for m-Phenylenediamine
| Detection System | Principle | Detection Limit | Dynamic Range |
|---|---|---|---|
| CQDs/Luminol/KMnO₄ | m-Phenylenediamine consumes KMnO₄, reducing chemiluminescence. rsc.org | 1.02 × 10⁻³ g/L researchgate.net | 2.0 × 10⁻³ to 3.0 × 10⁻¹ g/L researchgate.net |
Environmental Chemistry and Fate of M Phenylenediamine and Its Transformation Products
Environmental Distribution and Transformation Pathways
The distribution and transformation of m-PDA in the environment are influenced by its physicochemical properties and its susceptibility to oxidative and biological degradation processes.
Phenylenediamines are highly susceptible to oxidation, a key transformation pathway in the environment. osha.gov This process can be initiated by atmospheric oxygen, chemical oxidants, or through catalytic reactions. core.ac.ukgoogle.com A significant outcome of m-PDA oxidation is the formation of quinone-type structures. For instance, the oxidation of the related compound p-phenylenediamine (B122844) (PPD) can lead to the formation of benzoquinone diimine and subsequently benzoquinone. epa.govresearchgate.net While the specific quinone products from m-PDA are less detailed in the provided results, the general pathway for phenylenediamines involves oxidation to form diimines, which can then be hydrolyzed to the corresponding quinones. google.com
The oxidation of p-phenylenediamine with p-benzoquinone has been shown to produce 2,5-di(p-phenylenediamine)-p-benzoquinone. researchgate.net This highlights the potential for complex reactions between phenylenediamines and other environmental constituents. The presence of such transformation products is a concern, as quinones derived from other p-phenylenediamines (PPD-quinones) have been detected in fine particulate matter (PM2.5) and are recognized as emerging environmental contaminants. acs.orgnih.gov For example, N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine-quinone (6PPD-Q), a transformation product of a common tire antioxidant, is known to be highly toxic to certain aquatic species. acs.orgnih.gov
Aqueous solutions of phenylenediamines exposed to air can change color, indicating the formation of complex mixtures of monomeric, dimeric, and polymeric oxidation products. core.ac.uk The rate of these transformations is pH-dependent and accelerates under alkaline conditions. core.ac.uk
The persistence of m-PDA and its metabolites in the environment is a critical factor in assessing their long-term impact. While specific studies on the persistence of m-PDA metabolites are not extensively detailed in the provided search results, information on related compounds offers valuable insights.
A study on tire-related p-phenylenediamines (PPDs) revealed that aerobic microbial degradation can be rapid for the parent compounds, with half-lives as short as 0.2 days. nih.gov However, the transformation products (TPs) formed can exhibit different behaviors. In this study, out of 48 tentatively identified TPs, only four did not decrease in concentration after the parent compounds were completely degraded, suggesting greater persistence. nih.gov This highlights that the environmental risk may shift from the parent compound to its more persistent metabolites over time.
For some PPDs with aliphatic substituents, hydrolysis was a major initial transformation pathway. nih.gov The study also performed suspect screening for the identified TPs in soil and wastewater, finding 10 of the TPs, many originating from 6-PPDQ, indicating their presence and potential persistence in these environmental compartments. nih.gov The persistence of chemicals in the environment is a key component of hazard assessment under regulations like the European Union's REACH. nih.gov The assessment often involves considering factors like the potential for bioaccumulation and toxicity (PBT). nih.gov
Academic Studies on Environmental Effects and Testing
To understand the potential environmental risks of m-PDA, regulatory bodies and academic researchers rely on standardized testing protocols to evaluate its chemical fate and ecological effects.
Regulatory frameworks like the Toxic Substances Control Act (TSCA) in the United States and guidelines from the Organisation for Economic Co-operation and Development (OECD) mandate specific testing for chemicals like m-PDA. The U.S. Environmental Protection Agency (EPA), under TSCA, has required testing for unsubstituted phenylenediamines, including m-PDA, for chemical fate and aquatic toxicity. epa.gov
The OECD provides a comprehensive set of guidelines for testing chemicals to assess their potential effects on human health and the environment. oecd.orggpcgateway.com These guidelines are internationally accepted for regulatory safety testing. oecd.orgecomundo.eu Section 3 of the OECD guidelines specifically covers environmental fate and behavior, including tests for degradation and accumulation. oecd.org These standardized tests are crucial for generating reliable data on a chemical's persistence and transformation in various environmental compartments like soil and water. nih.govoecd.org
The development of these test guidelines is a rigorous process involving expert review to ensure they are scientifically sound and broadly accepted by regulatory authorities in member countries. oecd-ilibrary.org The guidelines are regularly updated to incorporate scientific advancements. oecd.org
Table 1: Examples of OECD Test Guidelines for Environmental Fate
| Test Guideline No. | Title | Relevance to m-Phenylenediamine (B132917) Assessment |
| 307 | Aerobic and Anaerobic Transformation in Soil | Assesses the rate and route of degradation of m-PDA in soil under different oxygen conditions. oecd.org |
| 308 | Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | Determines the fate of m-PDA that partitions to sediment in aquatic environments. oecd.org |
| 316 | Phototransformation of Chemicals in Water – Direct Photolysis | Evaluates the potential for sunlight to break down m-PDA in water. oecd.org |
Analytical Methodologies for Environmental Monitoring of m-Phenylenediamine
Accurate and sensitive analytical methods are essential for monitoring the presence of m-PDA in environmental samples. Due to its reactive nature and susceptibility to oxidation, specialized techniques are often required. osha.gov
Several methods have been developed for the determination of phenylenediamine isomers. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique. osha.govtandfonline.comsielc.comsielc.com One HPLC method uses a mixed-mode stationary phase column and a mobile phase of water, acetonitrile (B52724), and sulfuric acid for the separation and analysis of o-, m-, and p-phenylenediamine. sielc.com For airborne m-PDA, a method involves collection on an acid-coated filter to stabilize the amine as a salt, followed by extraction, derivatization, and HPLC analysis. tandfonline.com
Gas chromatography has also been employed, though it can be challenging due to the instability of free phenylenediamines. osha.gov Derivatization of the amines prior to analysis can improve sensitivity and stability. osha.gov More advanced techniques, such as a flow injection chemiluminescence method, have been developed to enhance sensitivity for detecting m-PDA in water samples. rsc.org
Table 2: Selected Analytical Methods for m-Phenylenediamine
| Analytical Technique | Matrix | Sample Preparation | Detection | Key Features | Reference |
| HPLC-UV | Air | Collection on acid-coated glass-fiber filter, extraction, derivatization with acetic anhydride (B1165640). | UV | Stabilizes amines as salts; suitable for workplace monitoring. tandfonline.com | tandfonline.com |
| HPLC-UV | Air | Collection on sulfuric acid-treated glass fiber filters, extraction with aqueous EDTA solution. | UV | Direct analysis of free amines after extraction. osha.gov | osha.gov |
| HPLC-UV | General | Mixed-mode column (Primesep 100). | UV (200 nm) | Isocratic method with a simple mobile phase. sielc.com | sielc.com |
| Flow Injection Chemiluminescence | Water | Not specified. | Chemiluminescence | High sensitivity for m-PDA determination in water. rsc.org | rsc.org |
Sorption and Remediation Studies of m-Phenylenediamine and Related Compounds
The interaction of m-PDA with soil, sediment, and other materials, as well as methods for its removal from contaminated environments, are critical areas of research.
Sorption studies have shown that activated carbon is an effective adsorbent for removing m-PDA from aqueous solutions. researchgate.net The adsorption process is influenced by factors such as temperature, contact time, and adsorbent loading. researchgate.net One study found that the adsorption of m-PDA onto granular activated carbon follows the Freundlich isotherm and the Elovich kinetic model, suggesting a chemical adsorption process. researchgate.net Up to 100% removal was possible at high adsorbent loadings. Activated carbons derived from various materials, including Jatropha curcas and Terminalia catappa seed coats, have also been investigated for the removal of the related p-phenylenediamine. researchgate.net
Various remediation technologies are available for cleaning up sites contaminated with organic pollutants like m-PDA. jrte.orgepa.gov These can be broadly categorized as in-situ (treating the contamination in place) and ex-situ (removing the contaminated material for treatment). epa.gov
Table 3: Remediation Technologies for Organic Contaminants
| Technology | Description | Applicability to m-Phenylenediamine |
| Adsorption by Activated Carbon | Contaminants are adsorbed onto the surface of activated carbon. epa.gov | Proven effective for removing m-PDA from aqueous solutions. researchgate.net |
| In-Situ Chemical Oxidation (ISCO) | Oxidizing agents are injected into the subsurface to destroy contaminants. numberanalytics.com | Potentially effective, as m-PDA is susceptible to oxidation. |
| Bioremediation | Microorganisms are used to break down contaminants into less harmful substances. epa.govnumberanalytics.com | The biodegradability of m-PDA suggests this could be a viable option. |
| Phytoremediation | Plants are used to remove, degrade, or contain contaminants in soil and water. numberanalytics.com | Applicability would depend on plant tolerance and uptake of m-PDA. |
| Fered-Fenton Process | An advanced oxidation process that uses Fenton's reagent (iron and hydrogen peroxide) with the addition of an electric current. | Shown to rapidly degrade m-PDA in laboratory studies. nih.gov |
Future Directions in M Phenylenediamine Hydrochloride Research
Emerging Synthetic Methodologies and Process Optimization
The traditional synthesis of m-phenylenediamine (B132917) involves the nitration of benzene (B151609) followed by hydrogenation, a process that presents significant safety and environmental hazards. wipo.int To address these concerns, researchers are actively exploring safer and more sustainable synthetic routes. One promising approach involves a two-step reaction starting from m-phthalodinitrile, which undergoes catalytic hydrolysis amidation and then a Hofmann degradation. wipo.int This method avoids the use of nitration and hydrogenation, operating at lower temperatures and resulting in a milder, more controllable reaction with yields reported to be above 80% and product purity exceeding 95%. wipo.int
Another area of innovation focuses on the catalytic hydrogenation of m-dinitrobenzene. Novel core-shell catalysts are being developed to improve efficiency and yield. For instance, a catalyst with a MnO2-NiO-ZrO2 composite metal oxide core and a MnO2-NiO-ZrO2-SiO2-TiO2 shell has demonstrated a conversion rate of m-dinitrobenzene and a yield of m-phenylenediamine both higher than 97%. google.com Similarly, a catalyst with a PdO-NiO-CuO composite metallic oxide core and a PdO-NiO-CuO-SiO2-TiO2 shell has shown conversion rates and yields exceeding 95%. google.com These advancements in catalyst technology offer a pathway to more efficient and cost-effective production of m-phenylenediamine.
Furthermore, process optimization for existing methods is a key area of research. For example, a method for preparing polymerization-grade m-phenylenediamine through melt crystallization and recycling of the mother liquor has been developed. google.com This technique allows for the complete separation of crystals and mother liquor, leading to higher crystallization yields and purer m-phenylenediamine at a lower cost. google.com
| Starting Material | Reaction Type | Key Features | Reported Yield | Reported Purity |
| m-Phthalodinitrile | Catalytic hydrolysis amidation, Hofmann degradation | Avoids nitration and hydrogenation; milder reaction conditions. wipo.int | >80% wipo.int | >95% wipo.int |
| m-Dinitrobenzene | Catalytic Hydrogenation with core-shell catalyst (MnO2-NiO-ZrO2 core) | High activity and simple preparation. google.com | >97% google.com | >97% google.com |
| m-Dinitrobenzene | Catalytic Hydrogenation with core-shell catalyst (PdO-NiO-CuO core) | High catalyst activity and low cost. google.com | >95% google.com | >95% google.com |
| Grey m-phenylenediamine | Melt Crystallization | Recycles mother liquor for higher yield and purity. google.com | High | Polymerization-grade |
Advanced Functional Material Design and Performance Enhancement
M-phenylenediamine hydrochloride and its parent compound, m-phenylenediamine, are crucial building blocks in the synthesis of advanced functional materials, particularly high-performance polymers. taylorandfrancis.com Research in this area is focused on designing novel materials with enhanced properties and creating new applications for existing ones.
One of the most significant applications of m-phenylenediamine is in the production of aramid fibers, such as Nomex. taylorandfrancis.com These meta-aramid fibers are synthesized from m-phenylenediamine and isophthaloyl chloride and are known for their heat resistance and a high proportion of meta-oriented phenyl rings in their structure. taylorandfrancis.com Future research will likely focus on modifying the polymer backbone to further improve thermal stability, chemical resistance, and mechanical strength for demanding applications in aerospace, military, and firefighting equipment.
Polyimides are another class of high-performance polymers synthesized from diamines like m-phenylenediamine and dianhydrides. taylorandfrancis.com The process typically involves a two-stage reaction, forming a soluble poly(amic acid) intermediate that is then cyclized to the final, infusible, and insoluble polyimide. taylorandfrancis.com Research is ongoing to explore the use of different diamines and dianhydrides to tailor the properties of the resulting polyimides for specific applications, such as flexible electronics, gas separation membranes, and high-temperature adhesives.
Furthermore, m-phenylenediamine is used in the development of conductive polymers. While polyphenylenediamines are less conductive than polyaniline, they are being investigated as adsorbents for dye removal due to their cost-effectiveness and the non-toxic nature of their monomers. researchgate.net Copolymers of m-phenylenediamine with aniline (B41778) have also been synthesized, with the m-phenylenediamine acting as a branching or crosslinking agent to create more stable and selective molecularly imprinted polymers. researchgate.net
The incorporation of m-phenylenediamine-based polymers with nanomaterials is another promising area. For instance, a nanocomposite of poly(m-phenylenediamine)/palygorskite has been synthesized for the removal of chromium(VI) from water. rsc.org Additionally, multi-walled carbon nanotubes have been functionalized with poly(m-phenylenediamine) and poly(methyl methacrylate) to create nanocomposites with potential applications as reinforcements in polymeric materials. kashanu.ac.ir
Deepening Understanding of Reaction Mechanisms and Catalysis
A deeper understanding of the reaction mechanisms involving m-phenylenediamine is crucial for optimizing existing processes and developing new applications. Research in this area focuses on both the synthesis of m-phenylenediamine and its subsequent reactions.
In the context of synthesis, the hydrogenation of m-dinitrobenzene is a key reaction. Studies are investigating the role of various catalysts in this process. For example, the hydrogenation of other aromatic diamines has been examined to understand the generality of the reaction, with findings that o-phenylenediamine (B120857) and p-phenylenediamine (B122844) yield only the starting material under certain conditions, highlighting the unique reactivity of the meta-isomer. taylorandfrancis.com
M-phenylenediamine itself acts as a catalyst in certain organic reactions. For instance, it has been shown to catalyze oxime and hydrazone ligation reactions at rates significantly faster than the commonly used aniline catalyst. nih.gov This has important implications for bioconjugation techniques, such as protein labeling and immobilization. nih.gov However, at high concentrations, m-phenylenediamine can form a stable Schiff base, which can inhibit the desired ligation reaction. nih.gov Understanding the kinetics and equilibrium of this competing reaction is essential for optimizing its catalytic use.
The reaction of p-benzoquinone monoimines with m-phenylenediamines to form aminoindoaniline dyes has also been studied to elucidate the reaction mechanism. rsc.org The rate-controlling step is dependent on the pH of the solution, involving either the neutral or protonated monoimine attacking the neutral m-diamine. rsc.org The effect of substituents on the reactants further supports the proposed electrophilic attack mechanism. rsc.org
Future research will likely employ advanced computational and spectroscopic techniques to further probe the transition states and intermediates in these reactions, leading to more efficient and selective chemical transformations.
Novel Analytical and Sensing Platform Development
This compound is utilized as an analytical reagent, and its unique chemical properties are being leveraged to develop novel analytical and sensing platforms. nih.gov These platforms have potential applications in environmental monitoring, food safety, and clinical diagnostics.
One established use of m-phenylenediamine is for the detection of nitrites. nih.gov The analytical method involves the diazotization of m-phenylenediamine by nitrite (B80452), followed by a coupling reaction to form an azo dye, which can be measured spectrophotometrically. nih.gov Research in this area could focus on improving the sensitivity and selectivity of this method, as well as adapting it for use in portable, on-site detection systems.
Electrochemical sensors offer a promising avenue for the development of rapid and low-cost analytical platforms. nih.gov While direct electrochemical sensing of m-phenylenediamine itself is possible, it can also be incorporated into sensing platforms for the detection of other analytes. For example, polymers of m-phenylenediamine can be used as recognition elements in sensors due to their ability to bind with specific molecules. researchgate.net The development of molecularly imprinted polymers using m-phenylenediamine as a co-monomer has shown promise for creating stable and selective sensors. researchgate.net
Furthermore, m-phenylenediamine can be used in derivatization reactions to enable the detection of other compounds. For instance, in high-performance thin-layer chromatography (HPTLC), a ninhydrin (B49086) solution, which can react with primary amines like m-phenylenediamine, is used for the visualization of separated compounds. mdpi.com This principle could be applied to develop new chromogenic or fluorogenic probes for the detection of various analytes.
Future research will likely focus on the miniaturization of these sensing platforms, their integration with microfluidic devices, and the development of multiplexed assays for the simultaneous detection of multiple analytes.
Environmental Impact Mitigation Strategies Through Chemical Innovation
The production and use of m-phenylenediamine present several environmental challenges, including the use of hazardous reagents in its synthesis and its toxicity to aquatic life. wipo.inteuropa.eu Chemical innovation plays a crucial role in developing strategies to mitigate these environmental impacts.
A primary focus is the development of greener synthetic routes that reduce or eliminate the use of hazardous substances. The shift from traditional nitration and hydrogenation processes to alternative methods, such as the one starting from m-phthalodinitrile, is a significant step in this direction. wipo.int This not only improves the safety of the process but also reduces the generation of hazardous waste. The development of more efficient and recyclable catalysts for the hydrogenation of m-dinitrobenzene also contributes to a more sustainable process by reducing energy consumption and waste. google.comgoogle.com
In addition to greener synthesis, research is also focused on the environmental fate and remediation of m-phenylenediamine. Studies on the hydrolysis of p-phenylenediamine antioxidants provide insights into the environmental persistence and transformation of this class of compounds, which can inform risk assessments for m-phenylenediamine as well. acs.org
The development of materials for environmental remediation is another important area of research. For example, a nanocomposite of poly(m-phenylenediamine)/palygorskite has been shown to be an effective adsorbent for the removal of toxic heavy metals like chromium(VI) from wastewater. rsc.org The mechanism of removal involves a redox reaction between the chromium(VI) and the amino and imino groups on the polymer chains. rsc.org Further research in this area could lead to the development of highly efficient and selective adsorbents for a range of environmental pollutants.
Moreover, the principles of green chemistry are being applied to inspire innovation in chemical process development across the pharmaceutical and chemical industries. rsc.org By adopting metrics that quantify the environmental impact of chemical processes, companies can drive the development of more sustainable manufacturing methods for chemicals like m-phenylenediamine.
Future efforts will likely focus on a holistic life cycle assessment of m-phenylenediamine, from its synthesis to its end-of-life, to identify further opportunities for reducing its environmental footprint. This includes exploring biodegradable alternatives and developing more effective wastewater treatment technologies. aarti-industries.com
Q & A
Q. What are the critical safety protocols for handling m-phenylenediamine hydrochloride in laboratory settings?
this compound must be stored in tightly sealed containers in cool, well-ventilated areas, protected from sunlight and ignition sources. Avoid contact with oxidizing agents (e.g., peroxides, chlorates), strong acids, and acid anhydrides. Engineering controls (e.g., fume hoods) and personal protective equipment (PPE) are mandatory. Emergency showers and eye wash stations should be accessible. Regular training on hazard communication and spill management is essential .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
High-performance liquid chromatography (HPLC) with UV detection is widely used, employing a C18 column and mobile phases such as acetonitrile-buffer mixtures (e.g., 35:65 acetonitrile to ammonium phosphate buffer, pH 4.5). For higher specificity, HPLC-MS/MS with electrospray ionization (ESI+) can detect fragments at m/z 109.2 (precursor) and 65.2/92.1 (product ions). Sample preparation may involve extraction with methanol or acetonitrile, followed by filtration .
Q. What are the primary applications of this compound in biochemical research?
It serves as a precursor in synthesizing azo dyes (e.g., Bismarck Brown Y) and heterocyclic compounds. It is also used in nitrite detection assays, where it reacts to form colored complexes. In enzymology, it can act as a substrate or inhibitor in studies targeting amine oxidase activity .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to achieve high purity and yield?
Key steps include:
- Reductive amination : Control pH (6–8) and temperature (25–40°C) to minimize side reactions.
- Purification : Recrystallization from ethanol/water mixtures improves purity. Monitor by thin-layer chromatography (TLC) using silica gel plates and UV visualization.
- Salt formation : React m-phenylenediamine with hydrochloric acid under nitrogen to prevent oxidation. Yield optimization requires stoichiometric HCl addition and vacuum drying .
Q. How can contradictions in reported thermal stability data for this compound be resolved?
Discrepancies in decomposition temperatures (e.g., 147.6°C boiling point vs. 205°C melting point in related dihydrochloride salts) may arise from hydration states or impurities. Methodological approaches:
- Thermogravimetric analysis (TGA) : Measure weight loss under controlled heating (5°C/min in N₂).
- Differential scanning calorimetry (DSC) : Identify endothermic/exothermic transitions. Cross-reference data with standardized safety sheets and replicate conditions from peer-reviewed studies .
Q. What methodological approaches are used to study the interaction mechanisms of this compound with biological targets?
- Binding affinity assays : Use radiolabeled compounds (e.g., ³H-m-phenylenediamine) with receptor-rich membranes. Calculate Kd via Scatchard plots.
- Enzyme kinetics : Monitor inhibition of monoamine oxidase (MAO) using spectrophotometric detection of hydrogen peroxide.
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses in active sites. Validate with mutagenesis studies .
Q. How can researchers validate the specificity of this compound in colorimetric assays for nitrites?
- Interference testing : Evaluate cross-reactivity with sulfites, sulfates, and other amines.
- Calibration curves : Use sodium nitrite standards (0.1–10 µM) in buffered solutions (pH 1–3).
- Spectrophotometric validation : Confirm absorbance maxima at 540 nm and linearity (R² > 0.99). Include negative controls (e.g., nitrite-free samples) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
